2-Acetyl-3,6-dimethylpyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,6-dimethylpyrazin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-4-9-6(2)8(10-5)7(3)11/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUVDGXTDCVGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068939 | |
| Record name | 1-(3,6-Dimethyl-2-pyrazinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
238.00 to 239.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | 2-Acetyl-3,6-dimethylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54300-09-3 | |
| Record name | 2-Acetyl-3,6-dimethylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54300-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-3,6-dimethylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054300093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(3,6-dimethyl-2-pyrazinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(3,6-Dimethyl-2-pyrazinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,6-dimethylpyrazinyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-ACETYL-3,6-DIMETHYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C9JLA6I6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Acetyl-3,6-dimethylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Formation Mechanisms of 2 Acetyl 3,6 Dimethylpyrazine
Occurrence in Food Matrices and Natural Products
This pyrazine (B50134) derivative has been identified in numerous food systems, where it is considered a key aroma compound. Its distribution spans both fermented and thermally processed products, highlighting its importance in food chemistry.
Thermally processed foods are the most common sources of 2-acetyl-3,6-dimethylpyrazine. It is formed during cooking via Maillard reactions and pyrolysis. sigmaaldrich.com Pyrazines are characteristic of foods that have undergone roasting, baking, or frying. perfumerflavorist.com This includes a wide variety of products such as roasted coffee, bread, potato chips, and cooked meats. sigmaaldrich.comfoodb.ca For instance, 2-acetyl-3,5-dimethylpyrazine, a closely related isomer, is utilized in flavors for roast nuts, bread, chocolate, and coffee. thegoodscentscompany.com The formation of these compounds is a key indicator of flavor development during processes like the roasting of coffee beans or the baking of bread.
The distribution of pyrazines like this compound is extensive. Beyond the primary categories of fermented and thermally processed foods, they are also naturally occurring components in some raw foods and plants. researchgate.netinchem.org For example, various pyrazine derivatives have been detected in raw asparagus, kohlrabi, and wheaten bread. inchem.org A related compound, 2-acetyl-3-methylpyrazine (B1328917), has been found in cereals, walnuts, and wines aged with acacia wood. The widespread occurrence of pyrazines underscores their fundamental role as flavor components in the human diet. perfumerflavorist.com
Biosynthetic Pathways and Precursors
Microbial Biosynthesis Pathways
Role of Specific Microorganisms in Production
The biosynthesis of alkylpyrazines, including dimethyl- and trimethyl-substituted variants structurally related to this compound, is attributed to a variety of microorganisms. These microbes are often found in fermented foods, where they contribute significantly to the characteristic flavor profiles.
Several bacterial species are well-documented for their ability to produce pyrazines. Notably, strains of Bacillus subtilis have been extensively studied and are known to synthesize pyrazines like 2,5-dimethylpyrazine (B89654) (2,5-DMP) and 2,3,5-trimethylpyrazine (B81540) (TMP). asm.orgnih.govnih.gov Research has identified B. subtilis as a key producer in traditional fermented foods such as the Chinese Baijiu and Japanese natto. researchgate.netnih.govmdpi.com Different strains of B. subtilis exhibit varying efficiencies in producing specific types of alkylpyrazines. nih.govmdpi.com
Other bacteria capable of producing pyrazines include:
Corynebacterium glutamicum researchgate.netmdpi.com
Bacillus licheniformis researchgate.net
Paenibacillus polymyxa researchgate.net
Serratia marcescens researchgate.net
In addition to bacteria, certain fungi contribute to pyrazine formation. The fungal genus Aspergillus possesses the necessary enzymatic machinery for pyrazine synthesis. nih.gov A newly isolated fungus, Tolypocladium inflatum SRH81, has also been identified as a producer of roasted-nutty aroma compounds, including pyrazines. nih.gov
Amino Acid and Carbohydrate Precursor Integration in Biosynthesis
The microbial synthesis of pyrazines is a complex process that relies on the integration of precursors from amino acid and carbohydrate metabolism. The amino acid L-threonine and the carbohydrate D-glucose are fundamental building blocks for many alkylpyrazines. asm.orgnih.govresearchgate.net
The primary pathway involves the conversion of L-threonine into key intermediates. One of the most critical intermediates is aminoacetone . asm.orgnih.govresearchgate.net This compound serves as a foundational molecule that can undergo condensation reactions to form the pyrazine ring. For example, the self-condensation of two aminoacetone molecules leads to the formation of 2,5-dimethylpyrazine. asm.orgnih.gov
For more complex pyrazines, other precursors are required. The biosynthesis of 2-ethyl-3,5(3,6)-dimethylpyrazines by Bacillus subtilis involves both aminoacetone (derived from L-threonine) and 2,3-pentanedione (B165514) . researchgate.netacs.org The latter is a metabolite derived from both L-threonine and D-glucose, highlighting the convergence of amino acid and carbohydrate pathways. researchgate.net
The general biosynthetic scheme can be summarized as the enzymatic conversion of primary metabolites into reactive intermediates, which then condense to form the stable pyrazine ring structure.
Enzymatic Activities Involved in Microbial Production
Specific enzymes are crucial for catalyzing the initial steps of pyrazine biosynthesis by converting stable precursors into reactive intermediates.
A key enzyme in this pathway is l-threonine-3-dehydrogenase (TDH) . asm.orgnih.govnih.gov This enzyme catalyzes the oxidation of L-threonine to form l-2-amino-acetoacetate. asm.orgnih.gov This product is unstable and spontaneously decarboxylates to yield aminoacetone, the central building block for the pyrazine ring. asm.orgnih.govnih.gov The presence of TDH in microorganisms like Bacillus and Aspergillus is a strong indicator of their potential to produce alkylpyrazines. asm.orgnih.gov
Non-Enzymatic Formation Pathways in Complex Biological and Food Systems
Beyond microbial action, this compound and related compounds are commonly formed through non-enzymatic chemical reactions, particularly during the thermal processing of food. The primary mechanism for this is the Maillard reaction . nih.govmdpi.com
The Maillard reaction is a complex series of chemical reactions that occurs between amino acids (or proteins) and reducing sugars when heated. This reaction is responsible for the desirable browning and roasted, nutty, and savory flavors in a wide range of foods, including baked goods, roasted coffee, and cooked meats. nih.govresearchgate.net
The formation of the pyrazine ring structure within this reaction cascade proceeds through several key steps:
Formation of α-aminocarbonyls : The reaction between an amino acid and a dicarbonyl compound (derived from sugar degradation) generates α-aminocarbonyl intermediates. mdpi.com
Condensation : Two molecules of these α-aminocarbonyl intermediates condense to form a dihydropyrazine (B8608421) ring. researchgate.net
Oxidation : The unstable dihydropyrazine intermediate is then oxidized to form a stable, aromatic pyrazine compound. researchgate.net
The specific type of amino acid and sugar involved, along with factors like temperature, pH, and moisture content, influences the substitution pattern on the pyrazine ring, leading to a wide variety of flavor compounds. acs.org For instance, the formation of 2-acetyl-3-methylpyrazine has been shown to occur through complex reactions between carbonyl compounds and amino groups under heating conditions. This non-enzymatic pathway is the main source of many pyrazines found in processed foods. mdpi.comresearchgate.net
Synthetic Strategies and Production of 2 Acetyl 3,6 Dimethylpyrazine
Chemical Synthesis Methodologies
Chemical synthesis provides robust and scalable methods for producing 2-acetyl-3,6-dimethylpyrazine. These approaches range from established industrial processes to innovative laboratory techniques aimed at improving specific reaction outcomes.
A common industrial method for synthesizing acetylpyrazines involves the acylation of a corresponding pyrazine (B50134) precursor. For instance, the acylation of 3-methylpyrazine with acetyl chloride, facilitated by a Lewis acid catalyst like aluminum chloride (AlCl3), is a known route. This type of reaction is typically carried out under reflux conditions.
Another established approach is the Minici reaction, which can be used to synthesize related compounds like 2-ethyl-3,6-dimethylpyrazine from 2,5-dimethylpyrazine (B89654). google.com This method involves reacting the pyrazine with an aldehyde (in this case, n-propionaldehyde) in the presence of iron (II) sulfate (B86663) heptahydrate, concentrated sulfuric acid, and hydrogen peroxide. google.com The reaction proceeds at a controlled temperature of 50-60°C for several hours. google.com While this specific example produces an ethyl-substituted pyrazine, the underlying principles of radical alkylation or acylation of the pyrazine ring are fundamental to many established synthetic routes.
Homolytic acetylation is another method that has been explored for producing acetylated pyrazines. mdpi.com However, this method can sometimes lead to a mixture of products, including diacetylated and other derivatives, which can complicate the isolation of the desired compound. mdpi.com For example, the homolytic acetylation of 2,5-dimethylpyrazine has been reported to yield 2,5-diacetyl-3,6-dimethylpyrazine and 2-acetyl-3,5,6-trimethylpyrazine rather than this compound. mdpi.com
A multi-step synthesis has also been described starting from 2,5-dimethylpyrazine. This process involves:
Single Nitrogen Oxidation: 2,5-dimethylpyrazine is oxidized using hydrogen peroxide in the presence of sodium tungstate (B81510) and sulfuric acid to produce 2,5-dimethylpyrazine-1-oxide. google.com
Acetylation: The resulting oxide is then reacted with acetic anhydride (B1165640) under reflux to yield 2-acetyl-o-methyl-5-methylpyrazine. google.com
These established methods provide reliable pathways for the production of acetylated pyrazines, forming the basis for industrial-scale manufacturing.
Research into novel synthetic approaches often focuses on improving selectivity and increasing yield, thereby reducing the formation of unwanted byproducts and simplifying purification processes. One such approach involves the careful control of reaction conditions in radical-based syntheses. For example, in a Minici-type reaction for a related pyrazine, the controlled dropwise addition of reagents and maintenance of a specific temperature range were crucial for achieving a high yield and good product purity. google.com This method also has the advantage of not producing isomers, which simplifies the subsequent purification steps. google.com
Another area of innovation is the development of more selective acylation methods. While traditional Friedel-Crafts acylation is effective, it can sometimes lead to multiple substitutions on the pyrazine ring. mdpi.com Laboratory-scale investigations often explore alternative catalysts or reaction media to direct the acylation to a specific position on the pyrazine ring. The use of pyrazine-2-carbonitrile as a starting material has been investigated to control the position of acetylation, leading to 5-acetylpyrazine-2-carbonitrile. mdpi.com This demonstrates a strategy of using directing groups to achieve regioselectivity.
The table below summarizes key aspects of different chemical synthesis methodologies.
Table 1: Comparison of Chemical Synthesis Methodologies for Acetylpyrazines
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Acylation | 3-Methylpyrazine, Acetyl chloride | Lewis acid catalyst (e.g., AlCl3), Reflux | Established industrial method | Potential for multiple substitutions |
| Minici Reaction | 2,5-Dimethylpyrazine, Aldehyde | FeSO₄·7H₂O, H₂SO₄, H₂O₂ | High yield, Good purity, No isomers | Requires careful control of reaction conditions |
| Homolytic Acetylation | 2,5-Dimethylpyrazine | Can be a direct method | Often yields a mixture of products | |
| Multi-step Synthesis from Oxide | 2,5-Dimethylpyrazine | H₂O₂, Sodium tungstate, Acetic anhydride | Selective synthesis pathway | Multiple reaction steps required |
Established Synthetic Routes and Reaction Conditions
Biotechnological Production and Optimization
Biotechnological routes offer a "natural" alternative to chemical synthesis and are gaining interest for the production of flavor compounds. These methods leverage microorganisms and their metabolic pathways to produce this compound and related pyrazines.
Several microorganisms, particularly bacteria from the Bacillus genus, are known to produce pyrazines during fermentation. researchgate.netmdpi.com Species such as Bacillus subtilis, Bacillus licheniformis, and Bacillus amyloliquefaciens have been identified as producers of various alkylpyrazines. researchgate.netmdpi.com The production of these compounds is often influenced by the fermentation substrate and conditions. For example, different strains of B. subtilis isolated from fermented soybeans (natto) have shown varying capabilities in producing a range of pyrazines, including dimethyl-, trimethyl-, and tetramethylpyrazines. nih.gov
The biosynthesis of pyrazines in these microorganisms is closely linked to amino acid metabolism. researchgate.net L-threonine and L-serine have been identified as key precursors for the formation of different pyrazines. mdpi.com Specifically, 2,5-dimethylpyrazine and 2-ethyl-3,5-dimethylpyrazine (B18607) can be derived from L-threonine. mdpi.comresearchgate.net The fermentation medium can be supplemented with these precursors to enhance the production of the target pyrazine. For instance, enriching a soybean substrate with threonine has been shown to increase the yield of 2,5-dimethylpyrazine during solid-state fermentation with Bacillus subtilis. researchgate.net
Research has also explored the use of Corynebacterium glutamicum for pyrazine production, where feeding experiments with labeled acetoin (B143602) helped to elucidate the biosynthetic pathways. mdpi.com Optimization of fermentation parameters such as temperature, pH, and substrate composition is crucial for maximizing the yield of the desired pyrazine.
Metabolic engineering offers a powerful tool to enhance the production of specific pyrazines in microorganisms by modifying their genetic makeup. The goal is to channel metabolic flux towards the synthesis of the target compound.
A key focus of metabolic engineering for pyrazine production has been the manipulation of pathways related to precursor supply. For the synthesis of many pyrazines, α-amino ketones are crucial intermediates. researchgate.netasm.org In the case of 2,5-dimethylpyrazine, the precursor aminoacetone is derived from L-threonine through the action of the enzyme L-threonine-3-dehydrogenase (TDH). researchgate.netasm.org The unstable product of this reaction, L-2-amino-acetoacetate, then decarboxylates to form aminoacetone. researchgate.netasm.org
A competing pathway involves the enzyme 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), which cleaves L-2-amino-acetoacetate into glycine (B1666218) and acetyl-CoA. researchgate.netasm.org To increase the availability of the precursor for pyrazine synthesis, a common metabolic engineering strategy is to inactivate the gene encoding KBL. asm.org This has been shown to significantly improve the production of 2,5-dimethylpyrazine from L-threonine in B. subtilis. asm.org
Similarly, the biosynthesis of 2-ethyl-3,5(3,6)-dimethylpyrazine in B. subtilis has been shown to proceed from L-threonine and D-glucose, with aminoacetone and 2,3-pentanedione (B165514) as key intermediates. researchgate.net Understanding these pathways allows for targeted genetic modifications to upregulate the expression of key enzymes and downregulate competing pathways, thereby creating microbial cell factories optimized for high-yield pyrazine biosynthesis.
Chemo-enzymatic synthesis combines the specificity of enzymatic reactions with the efficiency of chemical steps to create novel and efficient production routes. This hybrid approach is being developed for the synthesis of various alkylpyrazines.
One such strategy involves the enzymatic production of key precursors, which then spontaneously or through a simple chemical step condense to form the final pyrazine product. For example, the synthesis of 3-ethyl-2,5-dimethylpyrazine (B149181) has been demonstrated using a chemo-enzymatic approach. nih.govresearchgate.net In this system, L-threonine is used as the starting material. The enzyme L-threonine 3-dehydrogenase supplies aminoacetone, while 2-amino-3-ketobutyrate CoA ligase, under low CoA conditions, exhibits threonine aldolase (B8822740) activity to produce acetaldehyde. nih.govresearchgate.net These enzymatically generated intermediates then condense to form 3-ethyl-2,5-dimethylpyrazine. nih.govresearchgate.net
This method highlights the potential of using enzymes to generate unstable or difficult-to-synthesize precursors under mild conditions, which can then be converted to the desired pyrazine. The yield of this chemo-enzymatic reaction was significantly increased by supplying the precursors from L-threonine via these enzymes. nih.govresearchgate.net This approach is promising for the synthesis of a variety of alkylpyrazines by providing different aldehydes to react with the enzymatically produced aminoacetone. researchgate.net
The table below provides an overview of the biotechnological production strategies.
Table 2: Overview of Biotechnological Production Strategies for Pyrazines
| Strategy | Key Organisms/Enzymes | Precursors | Key Principles | Outcomes |
|---|---|---|---|---|
| Microbial Fermentation | Bacillus subtilis, Corynebacterium glutamicum | L-threonine, D-glucose | Utilization of natural microbial metabolic pathways. Optimization of fermentation conditions and substrate composition. | Production of a mixture of pyrazines; yield enhancement through precursor feeding. |
| Metabolic Engineering | Bacillus subtilis | L-threonine | Overexpression of key enzymes (e.g., TDH), inactivation of competing pathways (e.g., KBL gene). | Increased flux towards specific pyrazine precursors, leading to higher yields of the target compound. |
| Chemo-Enzymatic Synthesis | L-threonine 3-dehydrogenase, 2-amino-3-ketobutyrate CoA ligase | L-threonine | Enzymatic generation of key intermediates (aminoacetone, acetaldehyde) followed by chemical condensation. | Efficient and specific synthesis of alkylpyrazines under controlled conditions. |
Role and Impact of 2 Acetyl 3,6 Dimethylpyrazine in Biological Systems
Contributions to Flavor and Aroma Science
2-Acetyl-3,6-dimethylpyrazine is a key aroma compound, primarily formed during thermal processing, such as in the Maillard reaction between amino acids and reducing sugars. tugraz.at Its distinctive sensory profile makes it a valuable component in the food and fragrance industries.
The sensory perception of this compound is characterized by its potent and complex nutty and roasted aroma. It is often described with a range of desirable notes, contributing to the characteristic scent of many cooked or roasted products. The odor is considered high-strength, with recommendations to evaluate it in dilute solutions. flavscents.com Its aroma profile includes notes of popcorn, roasted hazelnut, and caramel. thegoodscentscompany.com This compound is naturally found in and contributes to the aroma of various food items, including roasted nuts, bread, chocolate, and coffee. thegoodscentscompany.com
Table 1: Sensory Descriptors for this compound
| Descriptor | Reference |
|---|---|
| Nutty | flavscents.comfragranceu.com |
| Roasted Hazelnut | flavscents.comthegoodscentscompany.comfragranceu.com |
| Roasted Peanut | flavscents.comfragranceu.com |
| Popcorn | flavscents.comthegoodscentscompany.comfragranceu.com |
| Caramellic | thegoodscentscompany.com |
| Corn Chip | flavscents.comfragranceu.com |
| Toasted Grain | flavscents.comfragranceu.com |
| Peanut Butter | flavscents.comfragranceu.com |
A study on Soy Sauce Aroma Type Baijiu (SSAB) demonstrated that a group of sub-threshold pyrazines, including 2-acetyl-3-methylpyrazine (B1328917), were significantly correlated with the roasted aroma of the beverage. nih.govnih.govresearchgate.net This research highlighted a synergistic effect where the presence of these sub-threshold pyrazines in a dilute alcohol solution significantly reduced the odor thresholds of other, more concentrated (supra-threshold) pyrazines. nih.govresearchgate.net This phenomenon, known as perceptual interaction, underscores the importance of this compound and its relatives in creating a complex and enhanced roasted aroma profile that would not be achievable by the individual compounds alone. nih.govresearchgate.net
In the production of Colla Corii Asini, a traditional Chinese gelatin, 2,6-dimethylpyrazine (B92225) and 2-ethyl-3,6-dimethylpyrazine were identified as potent aroma-active compounds with "roasted nut" and "roast" notes, making a primary contribution to the desirable toasted aroma of the final product. nih.gov Similarly, in certain alcoholic beverages, sub-threshold concentrations of related pyrazines are crucial for developing the characteristic roasted notes that define the product's quality. nih.govnih.gov The compound's ability to impart a combination of roasted, popcorn, and nutty notes makes it highly effective in a wide array of heated flavor profiles, from baked goods to snack foods. fragranceu.comperfumerflavorist.com
Perceptual Interactions and Synergistic Effects with Other Volatile Compounds
Biological Activities Beyond Flavor
While renowned for its role in flavor, the pyrazine (B50134) chemical family, including this compound, also demonstrates biological activities in different contexts, such as antimicrobial action and ecological signaling.
Pyrazine derivatives have been investigated for their potential as antimicrobial agents. mdpi.com Studies have shown that various pyrazines exhibit antibacterial and antifungal properties. For example, compounds like 2,5-dimethylpyrazine (B89654) and 2-ethyl-3-methylpyrazine (B101031) have demonstrated impressive activity against the soil-borne plant pathogenic bacterium Ralstonia solanacearum. mdpi.com Other pyrazine derivatives have shown efficacy against E. coli and have been tested as antifungal agents against plant pathogens like Phytophthora rot. mdpi.com Specifically, 2,5-dimethylpyrazine, 2-ethyl-5-methylpyrazine, and 2-ethyl-3,6-dimethylpyrazine were found to inhibit contamination from Phytophthora rot on black pepper cuttings. mdpi.com While detailed mechanistic studies specifically on this compound are limited, the broader activity of the pyrazine class suggests a potential role in food preservation and microbial control. mdpi.com
In nature, pyrazines function as important semiochemicals, which are chemicals involved in communication between organisms. mdpi.com Insects, in particular, utilize pyrazines for a variety of signaling purposes. These compounds can act as alarm pheromones, trail markers, or deterrents. tugraz.at For instance, different alkylated pyrazine derivatives have been identified as alarm pheromones in the secretions of various ant species. tugraz.at The widespread presence of methoxypyrazines in insects has led to the hypothesis that they serve as a general warning signal, indicating that the insect is toxic or unpalatable to predators. mdpi.com This ecological function highlights the diverse roles that pyrazine compounds, including this compound, play in the natural world beyond human sensory perception.
Role as Biomarkers for Food Authentication and Storage Stability
The volatile nature and formation of this compound during thermal processing have positioned it as a potential biomarker for food authentication. Its presence and concentration can offer insights into the processing history of a food product. However, its role in monitoring storage stability is less defined in current scientific literature.
Research has demonstrated that the concentration of this compound, often in combination with its isomer 2-acetyl-3,5-dimethylpyrazine, can vary significantly depending on the food processing methods applied. This makes it a useful indicator for authenticating how a food product was made.
A notable example is in the analysis of coffee beverages. A metabolomics study investigating the impact of different extraction methods on the chemical profile of coffee found that the family of 2-acetyl-dimethyl-pyrazines had the highest discrimination potential among various pyrazines. researchgate.net Specifically, these compounds were identified as key markers that could distinguish between different coffee preparations such as Espresso, Moka, Filter, and Neapolitan. researchgate.netnih.gov In this study, Espresso preparations were particularly characterized by a higher relative abundance of pyrazines, including the 2-acetyl-dimethyl-pyrazine isomers. mdpi.com
The following table summarizes the findings of this research, highlighting the role of this compound (in a mixture with its isomer) as a biomarker for authenticating coffee extraction methods. The Variable Importance in Projection (VIP) score indicates the influence of the compound in the statistical model, with values greater than 1 being most significant. The Log2 Fold Change (LogFC) compares the concentration in different methods relative to Espresso.
Advanced Analytical Techniques for 2 Acetyl 3,6 Dimethylpyrazine Research
Chromatographic and Spectrometric Quantification Methods
Gas Chromatography-Olfactometry (GC-O) Applications
For instance, in studies of soy sauce aroma type Baijiu, GC-O has been used to identify numerous aroma-active compounds, including pyrazines. nih.gov Similarly, in the analysis of meaty food products, GC-O helped in the identification of key odorants, with 2-ethyl-3,6-dimethylpyrazine being noted for its "roasty" aroma. lu.se The technique often involves an aroma extract dilution analysis (AEDA) to determine the flavor dilution (FD) factor of a compound, which is a measure of its odor potency. nih.govacs.org Compounds with high FD factors are considered to be major contributors to the aroma.
Table 1: Application of GC-O in Food Aroma Analysis
| Food Product | Key Findings | Reference |
| Soy Sauce Aroma Type Baijiu | Identified 186 aroma-active compounds, including pyrazines. | nih.gov |
| Meaty Food Products | Identified 18 odors, with 2-ethyl-3,6-dimethylpyrazine contributing a "roasty" note. | lu.se |
| Cereal Coffee Brew | Identified 30 aroma-active volatiles with varying flavor dilution factors. | acs.org |
| Colla Corii Asini (E-jiao) | Identified 23 aroma-active compounds, with 2-ethyl-3,6-dimethylpyrazine being one of the most potent. | nih.gov |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis
For the precise quantification of 2-acetyl-3,6-dimethylpyrazine, especially at trace levels, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a highly effective method. This technique offers high sensitivity and selectivity, making it suitable for analyzing complex liquid samples like beverages. nih.gov
A study on soy sauce aroma type Baijiu successfully quantified 16 different pyrazines, including 2-acetyl-3-methylpyrazine (B1328917) (a structural isomer of this compound), using UPLC-MS/MS. nih.govnih.gov The method demonstrated good linearity, low limits of detection (LOD), and limits of quantification (LOQ), enabling the analysis of these compounds even at sub-threshold concentrations. nih.gov The high precision of UPLC-MS/MS allows for its application across various food products without extensive method readjustment. nih.govresearchgate.net
Table 2: UPLC-MS/MS Parameters for Pyrazine (B50134) Analysis in Soy Sauce Aroma Type Baijiu
| Parameter | Value |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 0.3 mL·min⁻¹ |
Source: Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu nih.gov
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Volatile Profiling
Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant leap in separation power compared to conventional one-dimensional GC. oup.comazom.com This enhanced resolution is particularly valuable for analyzing the highly complex volatile fractions of foods like roasted coffee, where numerous compounds can co-elute in a 1D system. oup.comresearchgate.net GCxGC separates the sample on two different columns, creating a two-dimensional chromatogram that can resolve thousands of compounds. azom.comresearchgate.net
In coffee analysis, GCxGC coupled with time-of-flight mass spectrometry (GCxGC-ToFMS) has been instrumental in creating detailed volatile profiles and differentiating coffee varieties. oup.comnih.govresearchgate.net This technique has been used to study the distribution of pyrazines, including those structurally similar to this compound, and how their concentrations vary with factors like geographical origin and roasting level. oup.com The structured nature of the GCxGC chromatogram, where chemically similar compounds cluster together, aids in the identification of unknown compounds. azom.com
Table 3: Comparison of 1D-GC and GCxGC for Coffee Volatile Analysis
| Feature | 1D-GC | GCxGC |
| Peak Capacity | Lower | Significantly Higher |
| Resolution | Prone to co-elution of compounds | Excellent separation of complex mixtures |
| Sensitivity | Standard | Enhanced due to modulation |
| Compound Identification | Can be challenging for co-eluting peaks | More reliable due to better separation |
Source: Comprehensive two-dimensional gas chromatography (GC×GC) is a useful and powerful tool for in-depth analysis of such complex mixtures oup.com
Isotopic Labeling and Tracing in Mechanistic Elucidation
Isotopic labeling is a crucial tool for understanding the formation pathways of flavor compounds like this compound during the Maillard reaction. By using precursors labeled with stable isotopes, such as ¹³C, researchers can trace the incorporation of specific atoms into the final pyrazine structure. researchgate.net
Studies using ¹³C-labeled glucose have helped to elucidate the mechanisms of pyrazine formation. For example, research has shown that the C-1 of L-ascorbic acid is not involved in pyrazine formation. researchgate.net These tracing experiments provide definitive evidence for proposed reaction pathways and help to understand how different precursors contribute to the variety of pyrazines formed during cooking. The use of deuterated analogs, like acetylpyrazine-d3, is also valuable in metabolic studies and for creating internal standards for quantitative analysis.
Advanced Sample Preparation Techniques for Complex Matrices
The analysis of this compound in food is often preceded by an extraction step to isolate and concentrate the volatile compounds from the complex food matrix. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for this purpose. mdpi.commdpi.comrsc.org
HS-SPME involves exposing a coated fiber to the headspace above the sample, where volatile compounds partition onto the fiber. mdpi.comsuperchroma.com.tw The choice of fiber coating is critical and is selected based on the polarity and volatility of the target analytes. vscht.cz For pyrazines and other volatiles in products like coffee and malt, various SPME fibers, such as those coated with divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), have been successfully employed. researchgate.netrsc.orgvscht.cz The extracted compounds are then thermally desorbed into the GC for analysis. This technique is valued for its simplicity, speed, and sensitivity. mdpi.comrsc.org
Computational and Theoretical Studies of 2 Acetyl 3,6 Dimethylpyrazine
Quantum Chemical Calculations for Molecular Interactions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like 2-Acetyl-3,6-dimethylpyrazine. While specific DFT studies on the molecular interactions of this compound are not extensively documented in publicly available research, the principles can be inferred from studies on analogous pyrazine (B50134) derivatives.
These calculations can elucidate the distribution of electron density within the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. The acetyl group, with its electron-withdrawing nature, and the nitrogen atoms in the pyrazine ring are key areas of interest. The calculated electrostatic potential surface would reveal the sites for potential hydrogen bonding and other non-covalent interactions, which are crucial in its role as a flavor compound interacting with olfactory receptors.
For instance, DFT has been employed to study the formation mechanism of related pyrazines, such as 3-ethyl-2,5-dimethylpyrazine (B149181), by elucidating the structures of reactants, transition states, and products. researchgate.net Such studies provide a theoretical framework for understanding the energetics and pathways of pyrazine formation.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H10N2O | nist.gov |
| Molecular Weight | 150.18 g/mol | sigmaaldrich.com |
| XLogP3-AA | 0.6 | nih.gov |
| Monoisotopic Mass | 150.07932 Da | uni.lu |
| Predicted Collision Cross Section ([M+H]+) | 129.3 Ų | uni.lu |
Molecular Dynamics Simulations for Conformational Analysis and Binding
Molecular dynamics (MD) simulations offer a means to explore the conformational landscape of this compound and its interactions with biological macromolecules, such as olfactory receptors. These simulations model the atomic motions of the system over time, providing a dynamic picture of molecular behavior.
A conformational study of various pyrazine derivatives using molecular mechanics (MM3) and ab initio calculations has provided insights into the preferred spatial arrangements of these molecules. mdpi.com For this compound, the orientation of the acetyl group relative to the pyrazine ring is a key conformational feature. The rotational barrier around the C-C bond connecting the acetyl group to the ring would determine the accessible conformations, which in turn influences its binding affinity to receptors.
Furthermore, induced-fit docking simulations have been utilized to model the binding of related pyrazines to the orthosteric binding site of the G protein-coupled odorant receptor OR5K1. acs.org This type of simulation allows both the ligand and the receptor binding site to adjust their conformations, providing a more realistic model of the binding event. Such studies can rationalize the activity of different pyrazine derivatives and highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and specificity. Although not performed specifically on this compound, these studies provide a robust framework for understanding its potential interactions with olfactory receptors.
Structure-Activity Relationship (SAR) Modeling for Biological Functions
Structure-activity relationship (SAR) modeling aims to correlate the chemical structure of a molecule with its biological activity. For this compound, its primary biological function is related to its sensory properties as a flavor and fragrance agent, imparting a characteristic popcorn-like, nutty, and roasted aroma. thegoodscentscompany.com
SAR studies on pyrazines have indicated that the type and position of substituents on the pyrazine ring significantly influence their odor characteristics and intensity. The presence of the acetyl group and two methyl groups in this compound are critical determinants of its aroma profile.
Beyond its sensory role, research has explored the antimicrobial properties of various alkylpyrazines. For example, 2-ethyl-3,6-dimethylpyrazine has demonstrated notable efficacy against a range of pathogens. mdpi.com SAR studies in this context suggest that the lipophilicity and steric properties of the alkyl substituents play a role in the antimicrobial activity. While specific SAR models for the biological functions of this compound are not widely published, the general principles derived from related pyrazines can be applied.
Table 2: Biological Activities of Related Pyrazine Compounds
| Compound | Biological Activity | Reference |
| 2-Ethyl-3,6-dimethylpyrazine | Antimicrobial | mdpi.com |
| Tetramethylpyrazine | Antiplatelet | inchem.org |
| 2,5-Dimethylpyrazine (B89654) | Antifungal and Antioomycete | mdpi.com |
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry provides a powerful lens through which to investigate the formation of this compound, which primarily occurs through the Maillard reaction during the thermal processing of food. This complex series of reactions involves sugars and amino acids.
The general mechanism for pyrazine formation involves the Strecker degradation of an amino acid in the presence of a dicarbonyl compound, leading to the formation of an α-aminoketone. mdpi.com Two molecules of this α-aminoketone can then condense to form a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the stable pyrazine ring.
Future Research Directions and Outlook in 2 Acetyl 3,6 Dimethylpyrazine
Emerging Trends in Biosynthesis and Sustainable Production
The demand for natural flavor compounds is a significant driver for exploring microbial biosynthesis as an alternative to chemical synthesis. mdpi.com Microorganisms like Bacillus subtilis have been identified as producers of various alkylpyrazines, including those structurally related to 2-acetyl-3,6-dimethylpyrazine. researchgate.netacs.org Future research will likely focus on elucidating the specific biosynthetic pathways leading to this compound. This involves identifying the precursor molecules and the key enzymes responsible for its formation. For instance, studies have shown that amino acids like L-threonine and sugars such as D-glucose can serve as precursors for related pyrazines through microbial metabolism. acs.orgasm.org
A key trend is the use of metabolic engineering and synthetic biology to enhance the production of this compound in food-grade microorganisms. By overexpressing genes encoding for rate-limiting enzymes or knocking out competing pathways, researchers aim to create microbial cell factories for the sustainable and cost-effective production of this "natural" flavoring agent. asm.org This approach not only meets consumer demand for clean-label ingredients but also offers a more environmentally friendly production method compared to traditional chemical synthesis. mdpi.com
Unexplored Biological Roles and Applications
Beyond its role as a flavor compound, the biological activities of this compound remain largely unexplored. While research on other pyrazines, such as tetramethylpyrazine, has revealed potential pharmacological effects, similar investigations into this compound are lacking. mdpi.comasm.org Future studies are expected to screen this compound for various bioactivities, including antioxidant, antimicrobial, and anti-inflammatory properties.
The potential applications of this compound could extend beyond the food industry. If significant biological activities are discovered, it could find use in the pharmaceutical or cosmetic industries. For example, its structural similarity to other bioactive pyrazines suggests it could be a candidate for further investigation as a therapeutic agent or as a functional ingredient in personal care products. The exploration of these novel roles will be a significant frontier in the research of this compound.
Integration of Multi-Omics Data for Comprehensive Understanding of Formation
To gain a holistic understanding of how this compound is formed, particularly in complex food matrices, researchers are turning to multi-omics approaches. researchgate.net This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to map the intricate network of reactions that lead to its synthesis. For instance, in the context of fermented foods, multi-omics can help identify the specific microorganisms and their metabolic pathways that contribute to the final flavor profile. researchgate.net
Flavoromics, a specialized branch of metabolomics, is particularly relevant. By combining advanced analytical chemistry with sensory analysis and statistical modeling, flavoromics can pinpoint the key drivers of aroma in food products. nih.gov Applying this approach to foods rich in this compound will help elucidate its formation during processes like the Maillard reaction and fermentation, and how it interacts with other volatile compounds to create a specific flavor perception. researchgate.netnih.gov This comprehensive understanding is crucial for controlling and optimizing the flavor of food products.
Development of Novel Analytical Platforms for In Situ Analysis
The accurate and real-time measurement of volatile compounds like this compound during food processing is a significant analytical challenge. Current methods often rely on sample extraction and offline analysis, which may not capture the dynamic changes in flavor formation. frontiersin.org Therefore, a key area of future research is the development of novel analytical platforms for in situ analysis.
Q & A
Basic: What synthetic methodologies are effective for producing 2-acetyl-3,6-dimethylpyrazine, and how can purity challenges be mitigated?
Answer:
The synthesis of this compound typically involves condensation reactions. For example, 1,2-diaminopropane and 2,3-pentanedione can be condensed to form dihydropyrazine intermediates, which are subsequently oxidized to yield pyrazines . However, isomerization (e.g., 3,5- vs. 3,6-dimethyl derivatives) and low yields (~23%) are common challenges. To address purity issues, high-resolution gas chromatography-mass spectrometry (HRGC-MS) is critical for identifying co-eluting isomers and verifying compound identity via fragmentation patterns (e.g., base peaks at m/z = 135 and 136) . Preparative chromatography or fractional distillation may further isolate isomers for NMR characterization, though NMR data is often limited due to low purity .
Advanced: How can stable isotope labeling elucidate biosynthetic pathways of this compound in microbial systems?
Answer:
Isotopic tracing with - or -labeled precursors (e.g., L-threonine and D-glucose) can map carbon/nitrogen flow in microbial biosynthesis. For instance, Bacillus subtilis produces 2-ethyl-3,6-dimethylpyrazine (EDMP) via intermediates like aminoacetone and 2,3-pentanedione, derived from L-threonine catabolism . Multi-element stable isotope analysis (δ, δ) of synthesized pyrazines can confirm precursor incorporation and quantify isotopic fractionation during enzymatic steps . Discrepancies in δ values (e.g., −2.9‰ in pyrazines vs. −1.7‰ in educts) highlight kinetic isotope effects during cyclization .
Basic: What analytical techniques resolve structural isomers of alkylpyrazines like 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine?
Answer:
HRGC-MS with polar stationary phases (e.g., Carbowax) separates isomers based on retention time differences (e.g., 16.36 vs. 16.88 min) . Fragmentation patterns differentiate isomers: 2-ethyl-3,6-dimethylpyrazine shows dominant m/z = 135 (M), while 3,5-isomers may exhibit distinct fragment ratios (e.g., m/z = 108 intensity) . Nuclear magnetic resonance (NMR) is limited by low purity in synthetic batches but can resolve substituent positions in purified samples .
Advanced: How does the Maillard reaction influence this compound formation in thermally processed foods?
Answer:
In roasted coffee and baked goods, this compound forms via Strecker degradation of amino acids (e.g., L-threonine) and reducing sugars during the Maillard reaction . Metabolomics studies using OPLS-DA models link pyrazine abundance (VIP scores >1.0) to roasting intensity, with higher LogFC values in espresso vs. lighter roasts . Contradictions in pyrazine yields (e.g., atmospheric vs. vacuum evaporation) suggest lipid-mediated stabilization or thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
